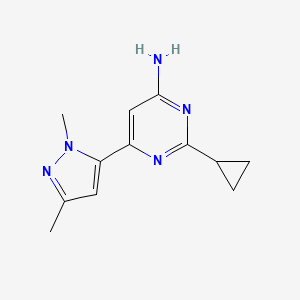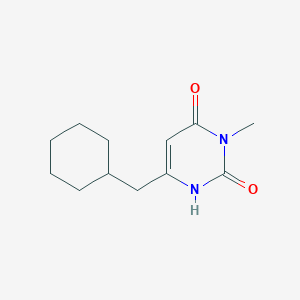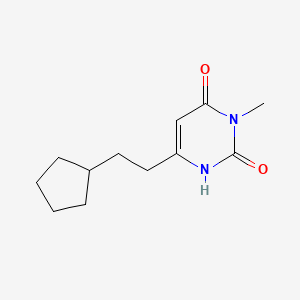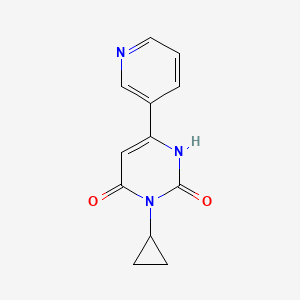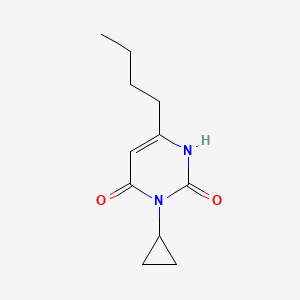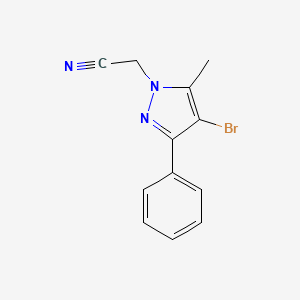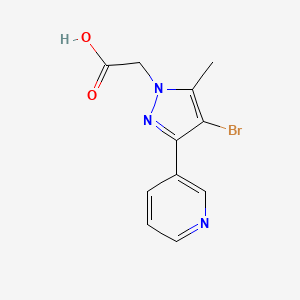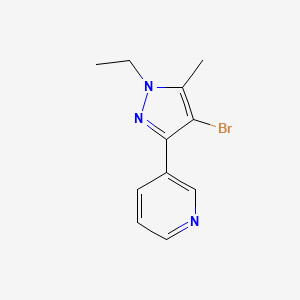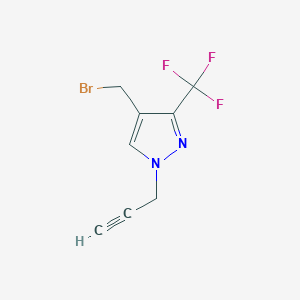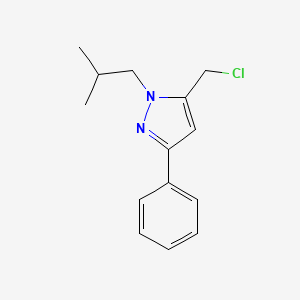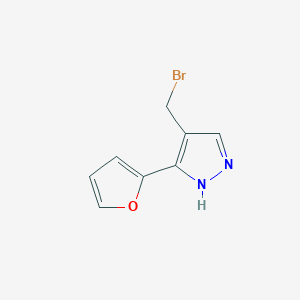
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide (FETPC) is an organic compound used in scientific research for a variety of applications. FETPC has been used as a tool to study various biochemical and physiological processes, and has been found to have potential applications in drug design.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Ultrasound-Promoted Synthesis of Pyrazole Carboximidamides
A study by Santos et al. (2016) demonstrated the efficient preparation of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides using ultrasound-promoted synthesis. These compounds were evaluated against leukemia cell lines, including Jurkat, RS4;11, and K562, showing significant inhibitory concentrations (IC50 values) for potential anticancer activity Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines.
Antimicrobial Activity
Chitosan Schiff Bases with Heterocyclic Moieties
Hamed et al. (2020) synthesized novel chitosan Schiff bases by reacting heteroaryl pyrazole derivatives with chitosan, resulting in compounds characterized for their antimicrobial activity against a range of bacteria and fungi. This study highlights the potential of these compounds for applications in antimicrobial therapies Synthesis, characterization and antimicrobial activity of a novel chitosan Schiff bases based on heterocyclic moieties.
Antidepressant Activity
Synthesis and Evaluation of Pyrazole Carbothioamides
Mathew et al. (2014) explored the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and their evaluation for antidepressant activity. Their findings suggest the potential therapeutic use of these compounds as antidepressants, particularly noting a compound that significantly reduced immobility time in animal models Synthesis, preclinical evaluation and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides.
Anti-Tumor Agents
Novel Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety
A study by Gomha et al. (2016) focused on the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and their evaluation against hepatocellular carcinoma (HepG2) cell lines. Several compounds exhibited promising anti-tumor activities, highlighting their potential as anti-tumor agents Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents.
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4S/c11-2-3-15-5-8(10(12)13)9(14-15)7-1-4-16-6-7/h1,4-6H,2-3H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSPEPOAZNHZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



